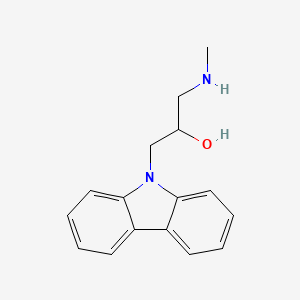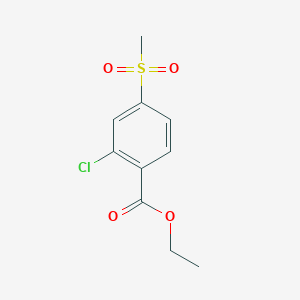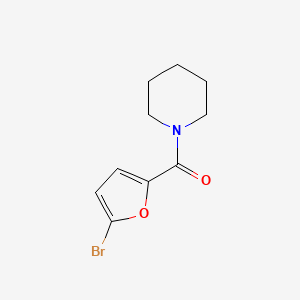![molecular formula C19H20N2O4 B2573460 N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide CAS No. 886950-40-9](/img/structure/B2573460.png)
N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide, also known as EPIQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized in recent years and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also act by reducing oxidative stress and protecting against neuronal damage.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. Additionally, it has been found to reduce oxidative stress and protect against neuronal damage in vitro.
実験室実験の利点と制限
One advantage of N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide is its relatively simple synthesis method. Additionally, it has shown promising results in various scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
将来の方向性
There are several future directions for N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide. One potential direction is to further investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, it may be useful to explore its potential use as an anti-inflammatory and anti-tumor agent. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in various scientific research applications.
In conclusion, N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide is a novel compound that has shown promising results in various scientific research applications. Its relatively simple synthesis method and potential therapeutic properties make it an interesting candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its use in various scientific research applications.
合成法
The synthesis of N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide involves the condensation of 2-ethoxyaniline with 5-nitrosalicylaldehyde followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with ethyl chloroacetate to form the final product. The synthesis of this compound has been reported in several scientific journals and has been found to be a relatively straightforward process.
科学的研究の応用
N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide has shown potential in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-24-17-8-4-3-7-15(17)21-18(22)12-25-16-9-5-6-14-13(16)10-11-20-19(14)23/h3-9H,2,10-12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZBQXLYXSYBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC3=C2CCNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2573379.png)

![N-(2-fluorophenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2573382.png)


![2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2573389.png)

![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2573391.png)
![3-Methyl-6-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2573392.png)




![N-[(4-{4-[1-(3-methoxyphenyl)ethyl]piperazine-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2573400.png)